2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, characterized by the presence of a hydroxyl group and a thiazole ring. This compound has garnered attention due to its potential biological activities, particularly in antifungal applications. Its structure features a benzamide moiety substituted with a hydroxy group at the ortho position and a thiazole ring, which contributes to its pharmacological properties.
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide is classified as:
The synthesis of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 5-bromoacetylsalicylamide with thiourea or thioformamide in an alcoholic medium. The process may include several steps:
The synthesis process is monitored using thin-layer chromatography (TLC) to ensure the completion of reactions and the purity of products. The use of solvents like ethanol and catalysts such as glacial acetic acid is common in these reactions .
The molecular structure of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide can be represented as follows:
This indicates that the compound consists of:
The compound's molecular weight is approximately 180.24 g/mol. Structural data from NMR spectra indicate specific chemical shifts corresponding to the functional groups present, aiding in confirming the compound's identity .
The primary chemical reactions involving 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide include:
These reactions are typically conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques are employed post-reaction to assess product formation and purity .
The mechanism by which 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide exerts its biological effects is primarily through its interaction with specific enzymes or receptors in target organisms:
Studies have shown that modifications in the thiazole structure can significantly impact antifungal activity, suggesting that structural optimization is crucial for enhancing efficacy .
Relevant data from studies indicate that these properties influence its application in pharmaceutical formulations .
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has been explored for various scientific applications:
Research continues into optimizing this compound's structure for enhanced biological activity and reduced toxicity profiles .
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide (C₁₀H₈N₂O₂S) represents a privileged scaffold in heterocyclic chemistry, integrating a salicylamide (2-hydroxybenzamide) pharmacophore with a 2-aminothiazole moiety through an amide linkage. This molecular architecture confers distinctive physicochemical and electronic properties critical for biological interactions. The benzamide ring adopts a near-planar conformation, while the thiazole's electron-deficient π-system enables hydrogen bonding and dipole-dipole interactions. The ortho-hydroxy group facilitates intramolecular hydrogen bonding with the amide carbonyl (O-H···O=C), creating a pseudo-six-membered ring that enhances molecular rigidity and influences tautomeric equilibria. This configuration significantly impacts solubility profiles, with logP values typically ranging from 1.8–2.3, indicating moderate lipophilicity suitable for membrane permeation [9].
The thiazole component functions as a bioisostere for pyridine and imidazole rings, offering metabolic stability while maintaining hydrogen-bonding capabilities via its endocyclic nitrogen. Quantum mechanical analyses reveal substantial electron delocalization across the amide bond, with partial double-bond character (rotation barrier ~15–20 kcal/mol) that restricts conformational flexibility. This electronic distribution creates two distinct pharmacophoric regions: (1) the acidic phenol and amide carbonyl serving as hydrogen-bond donors/acceptors, and (2) the thiazole nitrogen acting as a hydrogen-bond acceptor. Such features enable diverse binding modalities with biological targets, particularly enzymes requiring metal chelation, where the ortho-hydroxy-ketone motif can coordinate transition metals like Zn²⁺ and Cu²⁺ [2] [10].
Table 1: Fundamental Molecular Characteristics of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
Property | Value/Description |
---|---|
Systematic IUPAC Name | 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
Molecular Formula | C₁₀H₈N₂O₂S |
Molecular Weight | 220.25 g/mol |
CAS Registry Number | 123199-77-9 |
Hydrogen Bond Donors | 2 (phenolic OH, amide NH) |
Hydrogen Bond Acceptors | 3 (carbonyl O, thiazole N, phenolic O) |
Canonical SMILES | OC1=C(NC(=O)C2=CC=CC=C1)C3=NC=CS3 |
Topological Polar Surface Area | 86.6 Ų |
The synthetic exploration of N-thiazolyl benzamides originated in the 1970s with the structural optimization of sulfathiazole antibiotics, though targeted development of the 2-hydroxy variant emerged prominently in the 1990s. Early synthetic routes relied on classical condensation approaches, where 2-aminothiazole was coupled with salicylic acid derivatives using carbodiimide coupling agents or via direct reaction with salicyloyl chlorides in aprotic solvents. These methods suffered from moderate yields (45–60%) due to competitive O-acylation and thiazole ring decomposition under acidic conditions [3] [5].
A breakthrough arrived in 2004 when Narayana et al. developed a streamlined one-pot procedure using 5-(bromoacetyl)salicylamide precursors reacted with thioureas or thioamides in absolute ethanol. This Hantzsch thiazole synthesis approach circumvented intermediate isolation, achieving 70–85% yields while accommodating diverse substituents at the thiazole C-4 and C-5 positions. The methodology enabled systematic structure-activity relationship (SAR) studies that revealed the critical role of the ortho-hydroxy group: its removal reduced antifungal potency by 8–16-fold against Aspergillus species, establishing its pharmacophoric necessity [5].
The compound gained significant attention in 2021 when biochemical pharmacology research identified it as a novel zinc-activated channel (ZAC) antagonist. Functional characterization in Xenopus oocytes demonstrated potent inhibition (IC₅₀ 1–3 μM) of Zn²⁺-evoked currents through noncompetitive antagonism, suggesting allosteric modulation. This represented the first class of selective ZAC inhibitors, distinct from the promiscuous antagonist tubocurarine. Mechanistic studies revealed state-dependent channel blockade with slow onset kinetics, indicating preferential binding to desensitized states [2]. Parallel agrochemical research between 2000–2010 established its utility as a lead for fungicide development, particularly against rice pathogens like Piricularia oryzae, where structural analogs showed protective effects at 100 ppm concentrations [3].
Table 2: Historical Timeline of Key Developments
Year | Development | Significance |
---|---|---|
1990s | Initial synthesis via acylation methods | Established basic synthetic access to scaffold |
2004 | One-pot Hantzsch–Thiazole optimization (Narayana et al.) | Enabled efficient diversification for SAR studies |
2004 | Antifungal screening against phytopathogens | Validated agrochemical potential against rice blast disease |
2021 | Identification as selective ZAC antagonist (Biochem Pharmacol) | Provided first selective pharmacological tool for Zinc-Activated Channel research |
2022 | Structural insights in thiazole review (Molecules) | Classified scaffold as "privileged structure" in medicinal chemistry |
Medicinal Chemistry Applications
The compound's versatility as a lead structure is exemplified in neurological and metabolic disorder research. As a Zinc-Activated Channel (ZAC) antagonist, it modulates excitatory responses in neuronal and epithelial tissues. Electrophysiological studies demonstrate equipotent inhibition of Zn²⁺- and H⁺-evoked ZAC currents (IC₅₀ 2.1 ± 0.3 μM) and suppression of spontaneous channel activity. Crucially, it exhibits >30-fold selectivity over related Cys-loop receptors (5-HT₃A, nAChR, GABAₐ, GlyR) at 30 μM, addressing the historical lack of specific ZAC tools. Mutagenesis studies indicate interaction with transmembrane/intracellular domains rather than the orthosteric site, supporting its classification as a negative allosteric modulator [2].
In diabetes research, structural analogs have been optimized as glucokinase activators (GKAs). The compound's thiazole nitrogen forms critical hydrogen bonds with Arg63, stabilizing the active enzyme conformation. However, unsubstituted thiazoles undergo oxidative ring-opening to nephrotoxic thioureas. This limitation spurred development of cycloalkyl-fused derivatives (e.g., tetrahydropyranothiazole variants) that maintain hydrogen-bonding capacity while blocking metabolic degradation. These modified analogs show 2.0–3.0-fold GK activation at 5 mM glucose with EC₅₀ values <1 μM, demonstrating potential for glycemic control without hypoglycemia risk [8].
Table 3: Biological Activity Profile of 2-Hydroxy-N-(thiazol-2-yl)benzamide Derivatives
Target/Application | Optimal Derivative | Key Activity | Reference |
---|---|---|---|
Zinc-Activated Channel (ZAC) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | IC₅₀ 1.2 μM; state-dependent inhibition | [2] |
Glucokinase Activation | Cycloalkyl-fused benzamides | EC₅₀ 0.4 μM; 2.8-fold activation | [8] |
Antifungal Agents | 5-[2-(N-3-chlorophenyl)thiazol-5-yl]-2-butyloxybenzamide | 90% inhibition at 100 ppm (A. flavus) | [5] |
Antiparasitic Agents | 2-Hydroxy-N-(5-nitrothiazol-2-yl)benzamide | IC₅₀ 12 μM (T. vaginalis) | [9] |
Agrochemical Innovations
The scaffold's antifungal properties have been extensively explored in crop protection. Against Aspergillus flavus (NCIM 524), the parent compound exhibits moderate activity (MIC 35 μg/mL), which significantly enhances with hydrophobic alkoxy substitutions. The derivative 5-[2-(N-3-chlorophenyl)-1,3-thiazol-5-yl]-2-butyloxybenzamide demonstrates broad-spectrum efficacy, completely inhibiting Helminthosporium oryzae and Piricularia oryzae at 100 ppm in rice models. SAR studies reveal that electron-withdrawing groups (Cl, NO₂) at the thiazole C-4 position and alkyl ether extensions of the phenolic oxygen synergistically improve lipid membrane penetration and target binding [3] [5].
The primary mode of action involves disruption of fungal cytochrome P450 sterol 14α-demethylase (CYP51), though additional mechanisms include inhibition of chitin synthase and mitochondrial electron transport. Comparative analyses show that thiazolyl salicylamides retain efficacy against azole-resistant strains where commercial fungicides fail, suggesting non-overlapping resistance profiles. This has spurred development of hybrid molecules combining the thiazolylbenzamide core with strobilurin or triazole pharmacophores to expand the antifungal spectrum [3] [10].
Structure-Activity Relationship Insights
Systematic structural modifications have identified three critical regions for bioactivity optimization:
These insights have guided the development of over 60 analogs with tailored properties for specific applications, from CNS-targeted ZAC modulators to agrochemical fungicides with minimal ecotoxicity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: